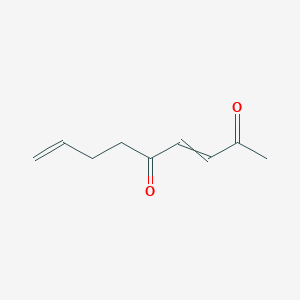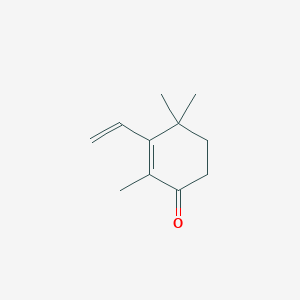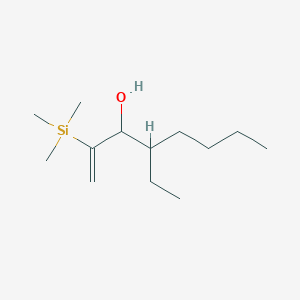
2-(Chloromethyl)-3-nitroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-nitroprop-1-ene is an organic compound characterized by the presence of a chloromethyl group and a nitro group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitroprop-1-ene typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 3-nitroprop-1-ene with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of phase-transfer catalysts can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-nitroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, and other substituted derivatives.
Reduction: The primary product is 2-(Aminomethyl)-3-nitroprop-1-ene.
Oxidation: Products include nitroso derivatives and other oxidized forms.
Scientific Research Applications
2-(Chloromethyl)-3-nitroprop-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-nitroprop-1-ene involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted derivatives.
Reduction and Oxidation: The nitro group can undergo reduction and oxidation reactions, altering the compound’s chemical properties and biological activities.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly in the presence of strong acids and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-nitroprop-1-ene: Similar structure but with the nitro group at a different position.
2-(Bromomethyl)-3-nitroprop-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-2-nitroprop-1-ene: Similar structure but with the chloromethyl and nitro groups swapped.
Uniqueness
The presence of both chloromethyl and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
81991-69-7 |
|---|---|
Molecular Formula |
C4H6ClNO2 |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
2-(chloromethyl)-3-nitroprop-1-ene |
InChI |
InChI=1S/C4H6ClNO2/c1-4(2-5)3-6(7)8/h1-3H2 |
InChI Key |
MTFZMSAHUSUGKF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
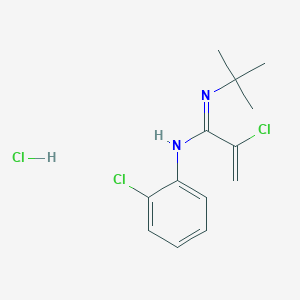
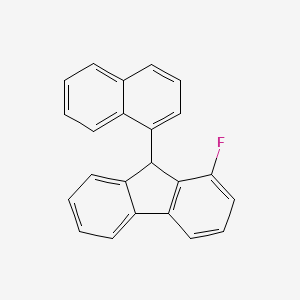
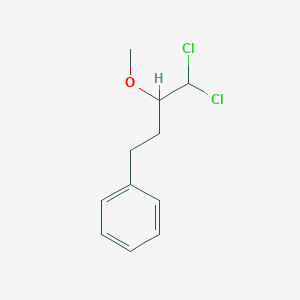
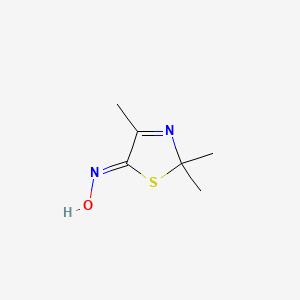
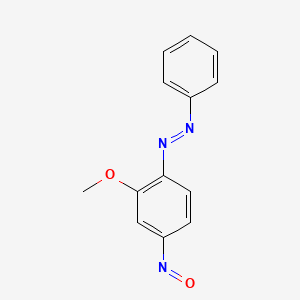

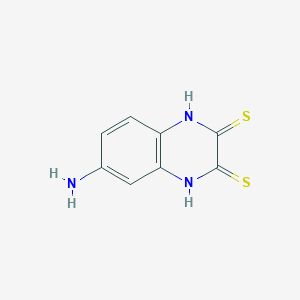

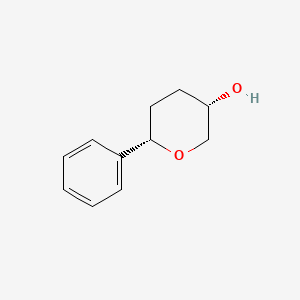
phosphane](/img/structure/B14416070.png)
